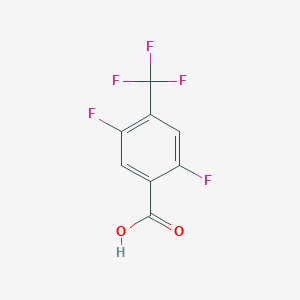

2,5-Difluoro-4-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-difluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVHPNBSOAALGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702810 | |

| Record name | 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261945-05-5 | |

| Record name | 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261945-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Difluoro-4-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Difluoro-4-(trifluoromethyl)benzoic acid (CAS No. 261945-05-5), a key fluorinated building block in modern medicinal and agricultural chemistry. The strategic placement of two fluorine atoms and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic and physicochemical properties, making it a valuable intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals. This document details its chemical and physical properties, provides insights into its synthesis, outlines its significant applications with a focus on its role in drug discovery, and presents essential safety and handling information.

Introduction: The Significance of Fluorination in Molecular Design

The introduction of fluorine into organic molecules is a powerful strategy in drug design and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. This compound is a prime example of a molecule designed to leverage these benefits. The electron-withdrawing nature of the trifluoromethyl group, combined with the inductive effects of the two fluorine atoms, significantly impacts the acidity of the carboxylic acid and the reactivity of the aromatic ring. These features make it an attractive starting material for the synthesis of complex molecular architectures with enhanced biological activity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 261945-05-5 | [1][2] |

| Molecular Formula | C₈H₃F₅O₂ | [2][3][4] |

| Molecular Weight | 226.10 g/mol | [2][3][4] |

| Appearance | White solid | [2] |

| Storage Temperature | 2-8°C | [2] |

Note: Experimental data for melting point and pKa for this specific isomer were not available in the searched literature. However, for the similar compound 2,4-Difluoro-5-(trifluoromethyl)benzoic acid, the pKa is estimated to be in the range of 1.5–2.5, suggesting a strong acidic character due to the electron-withdrawing substituents.[5]

Spectroscopic Data

While specific experimental spectra for this compound were not found in the literature search, the expected spectral characteristics can be inferred from the analysis of similar fluorinated benzoic acid derivatives.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be downfield due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups. The signals will likely appear as complex multiplets due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbon atom of the carboxylic acid group will appear at the most downfield chemical shift. The aromatic carbons will show characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this molecule. It is expected to show two distinct signals: one for the two fluorine atoms on the ring and another for the trifluoromethyl group. The chemical shifts and coupling constants will provide valuable information about the electronic environment of the fluorine nuclei.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 226. The fragmentation pattern will likely involve the loss of the carboxylic acid group (-COOH) and potentially the trifluoromethyl group (-CF₃).

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step processes. While a specific detailed protocol for this isomer was not found, general synthetic strategies for related polyfluorinated benzoic acids can be adapted.

General Synthetic Approach

A plausible synthetic route involves the introduction of the trifluoromethyl group and the fluorine atoms onto a benzene ring, followed by the formation of the carboxylic acid functionality. Key reactions in such a synthesis could include:

-

Trifluoromethylation: Introduction of the -CF₃ group can be achieved through various methods, including the use of Ruppert's reagent (TMSCF₃) or other trifluoromethylating agents.

-

Fluorination: Directed ortho-metalation followed by reaction with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide) is a common strategy for the regioselective introduction of fluorine atoms.

-

Carboxylation: The carboxylic acid group can be introduced via a Grignard reaction with carbon dioxide or by the oxidation of a suitable precursor, such as a methyl or benzyl group.

Caption: Generalized synthetic workflow for polyfluorinated benzoic acids.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its enhanced acidity facilitates these reactions.

-

Aromatic Ring: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution reactions, where one of the fluorine atoms could potentially be displaced by a suitable nucleophile under specific conditions.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of this compound makes it a highly sought-after building block in the synthesis of bioactive molecules.

Role in Pharmaceutical Synthesis

The presence of fluorine and trifluoromethyl groups can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5] These groups can:

-

Increase Metabolic Stability: The strong C-F bond is resistant to metabolic oxidation, prolonging the half-life of the drug.[5]

-

Enhance Lipophilicity: The trifluoromethyl group increases lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Modulate Binding Affinity: The fluorine atoms can participate in favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with target proteins, thereby increasing binding affinity and potency.[5]

This intermediate is particularly valuable in the synthesis of inhibitors for enzymes such as cyclooxygenase-2 (COX-2), which are targets for anti-inflammatory drugs.

Intermediate for Agrochemicals

In the agrochemical industry, this compound serves as a precursor for the synthesis of herbicides and fungicides.[5] The fluorinated substituents can improve the efficacy and environmental profile of the final product by:

-

Enhancing Bioavailability in Plants and Fungi: The physicochemical properties imparted by the fluorine groups can facilitate uptake and transport within the target organism.[5]

-

Modifying Mode of Action: The electronic effects of the substituents can fine-tune the interaction with the biological target, such as enzymes involved in plant growth.[5]

Analytical Methods and Quality Control

Ensuring the purity and identity of this compound is crucial for its application in regulated industries. High-Performance Liquid Chromatography (HPLC) is the primary technique for quality control.

HPLC Method for Purity Assessment

A typical reverse-phase HPLC method for the analysis of similar benzoic acid derivatives can be adapted.

Protocol: HPLC Purity Determination

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has maximum absorbance (typically around 230-280 nm).

-

Injection Volume: 10-20 µL.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Caption: A typical workflow for HPLC-based purity analysis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

-

Conclusion

This compound is a highly functionalized building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique electronic and steric properties, derived from its specific fluorination pattern, offer medicinal and agricultural chemists a valuable tool for modulating the properties of bioactive molecules. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for harnessing its full potential in research and industrial applications.

References

-

Chemical Label for this compound. (n.d.). Retrieved January 5, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 5, 2026, from [Link]

-

2,5-Difluoro-4-(trifluoromethyl)benzoic acid , Package: 5g , Laibo Chem. (n.d.). Orion Cientific. Retrieved January 5, 2026, from [Link]

-

Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 5, 2026, from [Link]

- Supporting Information. (n.d.). Retrieved January 5, 2026, from a Royal Society of Chemistry journal.

- Supporting Information. (n.d.). Retrieved January 5, 2026, from a Royal Society of Chemistry journal.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved January 5, 2026, from [Link]

-

Products - 2a biotech. (n.d.). Retrieved January 5, 2026, from [Link]

- Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227–2238.

- The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. (n.d.). Retrieved January 5, 2026, from a relevant chemical supplier's website.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.

- Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015, April 20).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science.

- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. (n.d.).

- Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). (n.d.).

-

4-(Trifluoromethyl)benzoic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. (2025, August 6).

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.).

- Exp 1 - Melting Points. (n.d.).

- -2-Fluoro-4- (trifluoromethyl) benzoic acid, 99.5% (HPLC). (n.d.). CPHI Online.

- 4-Trifluoromethyl-benzoic-acid-fluoride. (n.d.). SpectraBase.

-

4-Fluoro-2-(trifluoromethyl)benzoic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- 27B. Melting Point of Benzoic Acid. (2017, March 1). YouTube.

- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. (2021, June 10).

- HPLC Methods for analysis of Benzoic acid. (n.d.).

- 4,5-Difluoro-2-(trifluoromethyl)benzoic acid (CAS No. 261945-13-5) Suppliers. (n.d.). ChemicalRegister.

Sources

- 1. rsc.org [rsc.org]

- 2. innospk.com [innospk.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to 2,5-Difluoro-4-(trifluoromethyl)benzoic acid (CAS: 261945-05-5): A Keystone Building Block in Modern Chemistry

This guide provides an in-depth technical overview of 2,5-Difluoro-4-(trifluoromethyl)benzoic acid, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. We will move beyond simple data recitation to explore the causality behind its utility, offering field-proven insights into its synthesis, reactivity, and application. This document is designed for the practicing scientist, providing both foundational knowledge and actionable protocols.

Introduction: The Strategic Value of Polysubstitution

This compound (CAS: 261945-05-5) is a specialized chemical intermediate whose value lies in the unique and synergistic properties of its substituents.[1][2] The presence of a trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, combined with two fluorine atoms on the aromatic ring, creates a molecule with distinct electronic, steric, and metabolic characteristics.[3] These features are highly sought after in the design of novel pharmaceuticals and agrochemicals, where precise control over lipophilicity, metabolic stability, and target-binding affinity is paramount for efficacy and safety.[4][5][6] This guide will dissect the molecular architecture, outline a plausible synthetic pathway, and detail the strategic applications that make this compound a critical tool for modern chemical innovation.

Part 1: Molecular Characteristics and Physicochemical Properties

The strategic arrangement of fluorine-containing groups on the benzoic acid core governs the compound's behavior. The trifluoromethyl group at the 4-position and the fluorine atoms at the 2- and 5-positions create a highly electron-deficient aromatic system. This has two major consequences:

-

Increased Acidity: The combined inductive effect of the substituents significantly polarizes the O-H bond of the carboxylic acid, making it a much stronger acid than benzoic acid itself. This enhanced acidity can be crucial for forming stable salts or engaging in specific ionic interactions with biological targets.

-

Altered Reactivity: The electron-deficient ring is deactivated towards traditional electrophilic aromatic substitution but is primed for nucleophilic aromatic substitution (SNAr), a key reaction in building complex molecular scaffolds.

The key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 261945-05-5 | [7][8] |

| Molecular Formula | C8H3F5O2 | [7][8] |

| Molecular Weight | 226.10 g/mol | [7][8] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=C(C(=CC(=C1C(F)(F)F)F)C(=O)O)F | |

| Storage | Store in a dry, sealed container at 2-8°C | [2] |

Part 2: Synthesis and Manufacturing Insights

While specific industrial-scale syntheses are often proprietary, a logical and plausible laboratory-scale route can be designed based on established organofluorine chemistry principles. The following multi-step protocol illustrates a potential pathway, emphasizing the rationale behind the choice of reagents and conditions.

Proposed Synthetic Pathway

A robust strategy involves the functionalization of a commercially available, simpler fluorinated starting material. One such approach begins with 1,4-difluorobenzene, proceeding through trifluoromethylation, nitration, reduction, diazotization, and finally, conversion to the carboxylic acid.

Sources

- 1. This compound,(CAS# 261945-05-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 261945-05-5|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. 261945-05-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 261945-05-5 [chemicalbook.com]

An In-depth Technical Guide to 2,5-Difluoro-4-(trifluoromethyl)benzoic Acid: Structure, Synthesis, and Applications

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery, materials science, and agrochemicals, the strategic incorporation of fluorine atoms and fluorinated moieties into organic molecules has emerged as a paramount strategy for modulating physicochemical and biological properties. The unique electronic characteristics of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart profound effects on lipophilicity, metabolic stability, pKa, and binding affinity. Among the myriad of fluorinated building blocks, 2,5-Difluoro-4-(trifluoromethyl)benzoic acid stands out as a particularly valuable synthon, offering a unique constellation of substituents on an aromatic core. This guide provides an in-depth technical overview of its structure, synthesis, characterization, and applications, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound possesses a strategically substituted benzene ring that dictates its reactivity and utility.

Structural Elucidation

The core of the molecule is a benzoic acid scaffold. The key substitutions are:

-

Two fluorine atoms at positions 2 and 5.

-

A trifluoromethyl group (-CF3) at position 4.

-

A carboxylic acid group (-COOH) at position 1.

The trifluoromethyl group is a strong electron-withdrawing group, which, in conjunction with the two electronegative fluorine atoms, significantly influences the electron density distribution of the aromatic ring. This electronic polarization enhances the acidity of the carboxylic acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 261945-05-5 | [2] |

| Molecular Formula | C₈H₃F₅O₂ | [2] |

| Molecular Weight | 226.10 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not explicitly found in searches | |

| Boiling Point | 252°C (for 3,5-difluoro isomer) | [3] |

| Acidity (pKa) | Estimated to be low due to electron-withdrawing groups | [1] |

digraph "2_5_Difluoro_4_trifluoromethyl_benzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.65,-1.8!"]; C5 [label="C", pos="0.65,-1.8!"]; C6 [label="C", pos="0,-0.0!"];

// Substituent nodes F1 [label="F", pos="-2.1,0.2!"]; F2 [label="F", pos="2.1,0.2!"]; C_CF3 [label="C", pos="0,-3.0!"]; F3 [label="F", pos="-0.5,-3.9!"]; F4 [label="F", pos="0.5,-3.9!"]; F5 [label="F", pos="0,-3.5!"]; C_COOH [label="C", pos="0,2.8!"]; O1_COOH [label="O", pos="-0.8,3.5!"]; O2_COOH [label="O", pos="0.8,3.5!"]; H_COOH [label="H", pos="1.5,3.9!"]; H1[label="H", pos="-1.5,-2.5!"]; H2[label="H", pos="1.5,-2.5!"];

// Benzene ring bonds C1 -- C6; C6 -- C2; C2 -- C4; C4 -- C5; C5 -- C3; C3 -- C1;

// Substituent bonds C2 -- F1; C3 -- F2; C5 -- C_CF3; C_CF3 -- F3; C_CF3 -- F4; C_CF3 -- F5; C1 -- C_COOH; C_COOH -- O1_COOH [style=double]; C_COOH -- O2_COOH; O2_COOH -- H_COOH; C4 -- H1; C6 -- H2;

// Aromaticity indication (optional, for clarity) node [shape=point, width=0.01, height=0.01, label=""]; center [pos="0,-0.6!"];

}

Caption: Chemical structure of this compound.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, plausible synthetic routes can be inferred from the synthesis of structurally similar compounds. The synthesis of polyfluorinated benzoic acids typically involves sequential fluorination and trifluoromethylation steps.[3]

Plausible Synthetic Pathway

A likely synthetic approach would involve a multi-step process starting from a less complex aromatic precursor. The key transformations would be the introduction of the fluorine and trifluoromethyl groups, followed by the formation or unmasking of the carboxylic acid functionality.

Sources

An In-depth Technical Guide to the Safety and Hazards of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzoic acids are a class of aromatic organic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine atoms onto the benzoic acid scaffold can profoundly alter its physicochemical properties, such as acidity, lipophilicity, and metabolic stability.[1] These modifications are often exploited to enhance the efficacy and pharmacokinetic profiles of drug candidates.[1] However, the unique properties conferred by fluorine substitution also necessitate a thorough understanding of the potential safety and environmental hazards associated with these compounds. This guide provides a comprehensive overview of the toxicological profile, environmental fate, and safe handling procedures for fluorinated benzoic acids, intended to equip researchers and drug development professionals with the knowledge to mitigate risks and ensure laboratory and environmental safety.

The Influence of Fluorine on Physicochemical Properties and Reactivity

The number and position of fluorine atoms on the benzene ring significantly impact the electronic properties and, consequently, the reactivity and acidity of fluorinated benzoic acids. Fluorine's high electronegativity results in a strong electron-withdrawing inductive effect (-I), which tends to increase the acidity of the carboxylic acid group by stabilizing the carboxylate anion.[2][3] This effect is most pronounced when fluorine is in the ortho position.[4]

However, fluorine also exerts a weaker, electron-donating mesomeric effect (+M) due to its lone pairs of electrons.[5] The interplay between these two opposing effects, along with steric considerations in the case of ortho-substitution (the "ortho effect"), determines the overall acidity (pKa) of a given isomer.[4][6] For instance, 2-fluorobenzoic acid is a stronger acid than benzoic acid, while the acidities of the meta and para isomers are also influenced by the balance of these electronic effects.[7][8]

Table 1: Acidity of Monofluorinated Benzoic Acid Isomers

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27[8] |

| 3-Fluorobenzoic Acid | 3.86[7] |

| 4-Fluorobenzoic Acid | 4.14 |

Toxicological Profile

The toxicity of fluorinated benzoic acids is influenced by their acidity and ability to interact with biological macromolecules. Generally, they are considered to be of low to moderate acute toxicity, with the primary hazards being irritation to the skin, eyes, and respiratory tract.[9][10]

Acute Toxicity

-

Skin and Eye Irritation: Direct contact with fluorinated benzoic acids, particularly in powdered form, can cause significant skin and eye irritation.[10][11] The acidic nature of these compounds can lead to chemical burns through the disruption of cell membranes, hydrolysis of lipids, and denaturation of proteins in the skin and eyes.[12][13] The severity of the irritation is dependent on the concentration of the acid and the duration of exposure.[14]

-

Respiratory Irritation: Inhalation of dust or aerosols of fluorinated benzoic acids can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[15]

-

Oral Toxicity: While data is limited for many specific isomers, the available information suggests that fluorinated benzoic acids are harmful if swallowed.[16] An intravenous LD50 of 180 mg/kg has been reported for 2-fluorobenzoic acid in mice.[9]

Chronic Toxicity

There is a general lack of extensive research on the chronic toxicity of many fluorinated benzoic acids. However, based on knowledge of similar fluorinated compounds, there are concerns about potential long-term effects on the liver and kidneys with repeated exposure.[17]

Genotoxicity and Carcinogenicity

Environmental Hazards

The environmental fate and impact of fluorinated benzoic acids are critical considerations, given the high stability of the carbon-fluorine bond.

Biodegradation

Several bacterial strains have been identified that can utilize fluorobenzoic acids as a sole source of carbon and energy.[19][20] The degradation pathways typically involve dioxygenase-mediated ring cleavage, which can lead to the release of fluoride ions.[21] However, the persistence of these compounds in the environment can vary depending on the specific isomer and the microbial populations present. For example, 3-fluorobenzoate can be metabolized via two different pathways, one of which leads to the accumulation of the cytotoxic intermediate 3-fluorocatechol.[19]

Figure 1: Simplified biodegradation pathway of 4-fluorobenzoic acid.

Ecotoxicity

Fluorinated benzoic acids can be toxic to aquatic organisms. The degree of toxicity is influenced by factors such as the specific isomer and the pH of the water.[22]

Bioaccumulation and Persistence

Due to the strength of the C-F bond, there is a potential for fluorinated organic compounds to persist in the environment.[23] While specific data on the bioaccumulation and biomagnification of fluorinated benzoic acids is limited, other per- and polyfluoroalkyl substances (PFAS) are known to bioaccumulate in aquatic food webs.[1][23][24][25] Therefore, the potential for long-term environmental accumulation of fluorinated benzoic acids should be a consideration in their use and disposal.

Risk Assessment and Management

A thorough risk assessment should be conducted before working with fluorinated benzoic acids. This involves understanding the specific hazards of the compound, the quantities being used, and the experimental procedures.

Hazard Identification and Classification

Most monofluorinated benzoic acids are classified under the Globally Harmonized System (GHS) as causing skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity — single exposure (Category 3), affecting the respiratory system.[10][26] Always consult the Safety Data Sheet (SDS) for the specific compound being used.[11][27]

Safe Handling and Personal Protective Equipment (PPE)

Given their irritant nature, strict adherence to safe handling protocols is essential.

Figure 2: Recommended safe handling workflow for fluorinated benzoic acids.

-

Engineering Controls: Always handle fluorinated benzoic acids in a properly functioning chemical fume hood to minimize inhalation exposure.[28][29]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[28]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[13]

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a properly fitted respirator may be necessary.

-

Spill and Waste Management

-

Spills: In case of a spill, evacuate the area and prevent the spread of dust. Wear appropriate PPE and clean up the spill using an absorbent material.[29]

-

Waste Disposal: Dispose of fluorinated benzoic acids and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[13]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals.

In Vitro Skin Irritation Test (based on OECD 439)

This test uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[2][4][6]

-

Preparation: Reconstituted human epidermis tissues are pre-incubated.

-

Application: The test chemical is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After incubation and a post-treatment recovery period, cell viability is determined using a colorimetric assay, such as the MTT assay.[6]

-

Classification: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.[6]

Figure 3: Workflow for the in vitro skin irritation test (OECD 439).

Eye Irritation/Corrosion Test (based on OECD 405)

This guideline describes an in vivo test, typically using albino rabbits, to assess the potential for a substance to cause eye irritation or corrosion.[3][5][12][20][30] It is important to note that a weight-of-evidence approach, including in vitro data, should be considered before conducting in vivo testing to minimize animal use.[3]

-

Animal Selection and Preparation: Healthy, adult albino rabbits are selected.

-

Dosing: A single dose of the test substance is applied to one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, such as corneal opacity, iritis, and conjunctival redness and swelling.

-

Scoring and Classification: The observed effects are scored, and the substance is classified based on the severity and reversibility of the lesions.

Figure 4: Workflow for the in vivo eye irritation test (OECD 405).

Ames Test for Mutagenicity (based on OECD 471)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[31][32][33]

-

Strain Selection: Histidine-dependent strains of Salmonella typhimurium are used.

-

Exposure: The bacterial strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[32]

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the chemical is mutagenic.

Figure 5: Workflow for the Ames test for mutagenicity.

Conclusion

Fluorinated benzoic acids are valuable building blocks in modern chemistry, but their unique properties warrant careful consideration of their potential hazards. Their acidic nature makes them primary irritants to the skin, eyes, and respiratory system. While comprehensive data on chronic toxicity and environmental fate is still emerging for many derivatives, the principles of prudent laboratory practice and environmental stewardship should always be applied. By understanding the physicochemical properties, toxicological profile, and environmental hazards of these compounds, and by implementing robust risk assessment and management strategies, researchers can safely harness the potential of fluorinated benzoic acids while minimizing risks to themselves and the environment.

References

Sources

- 1. Bioaccumulation characteristics of perfluoroalkyl acids (PFAAs) in coastal organisms from the west coast of South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 6. x-cellr8.com [x-cellr8.com]

- 7. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aplng.com.au [aplng.com.au]

- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ndep.nv.gov [ndep.nv.gov]

- 18. fishersci.com [fishersci.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. nucro-technics.com [nucro-technics.com]

- 21. safetyresourcesblog.com [safetyresourcesblog.com]

- 22. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 23. Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An Analytical Toolbox for Investigating the Bioaccumulation Potential of Per- and Polyfluoroalkyl Substances in Aquatic Ecosystems [dash.harvard.edu]

- 25. benthos.snu.ac.kr [benthos.snu.ac.kr]

- 26. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. fishersci.com [fishersci.com]

- 28. umdearborn.edu [umdearborn.edu]

- 29. research.wayne.edu [research.wayne.edu]

- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 31. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 32. Ames test - Wikipedia [en.wikipedia.org]

- 33. bio-protocol.org [bio-protocol.org]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Moiety

In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group has emerged as a paramount strategy for optimizing the multifaceted properties of therapeutic candidates.[1][2][3] Its unique combination of high electronegativity, steric bulk, and metabolic stability allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of lead compounds, often transforming them into viable drug candidates.[4][5][6] This guide provides a comprehensive overview of the profound impact of the trifluoromethyl group in medicinal chemistry, delving into its effects on a molecule's interaction with biological systems and the practical methodologies for its strategic implementation.

The Physicochemical Impact of Trifluoromethylation

The introduction of a trifluoromethyl group can dramatically alter a molecule's fundamental properties, influencing its behavior from the test tube to the patient.

Lipophilicity: A Double-Edged Sword

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly modulated by the CF3 group.[7] Generally, the trifluoromethyl group is considered to be highly lipophilic, a property that can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[8] This increased lipophilicity is quantified by the Hansch π value, which for the CF3 group is +0.88.[4][5]

However, the impact of trifluorination on lipophilicity is not always straightforward and is highly dependent on the molecular context. For instance, trifluorination at the alpha-position of an aliphatic alcohol strongly enhances lipophilicity, while substitution at more distant positions can lead to a decrease in lipophilicity.[9] This nuanced effect allows for the fine-tuning of a molecule's logP value to achieve optimal membrane permeability and bioavailability.[4]

Table 1: Comparative Lipophilicity of Functional Groups

| Functional Group | Hansch π Value | General Impact on Lipophilicity |

| Methyl (-CH3) | +0.56 | Moderate Increase |

| Trifluoromethyl (-CF3) | +0.88 | Significant Increase |

| Chloro (-Cl) | +0.71 | Moderate Increase |

| Methoxy (-OCH3) | -0.02 | Slight Decrease |

Electronic Effects: Modulating Acidity and Basicity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms.[10] This strong inductive effect can significantly influence the pKa of nearby acidic or basic functional groups.[11][12] For example, the presence of a trifluoromethyl group on a benzoic acid derivative increases its acidity by stabilizing the negative charge of the carboxylate anion.[12] Conversely, it lowers the basicity of amines.[11][13] This modulation of a molecule's ionization state is crucial for optimizing its solubility, receptor binding, and pharmacokinetic properties.[3]

Enhancing Pharmacokinetic Properties through Trifluoromethylation

A primary driver for the widespread use of the CF3 group in drug design is its ability to confer favorable pharmacokinetic characteristics.

Metabolic Stability: Blocking the Paths of Degradation

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][2][8] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4][5] By strategically placing a CF3 group at a known or suspected site of metabolic oxidation, chemists can effectively block this metabolic pathway, a strategy often referred to as "metabolic switching."[1] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a compound.

Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (e.g., human, rat, mouse)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold stop solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Working Solutions:

-

Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

-

Prepare the liver microsome solution in phosphate buffer.

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

-

Time Points and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The 0-minute time point serves as the initial concentration baseline.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.

-

Bioavailability and Membrane Permeability

The enhanced lipophilicity conferred by the trifluoromethyl group often leads to improved oral bioavailability.[8] A more lipophilic drug can more readily pass through the lipid bilayers of the gastrointestinal tract and other cell membranes, leading to better absorption into the bloodstream.[2] This is particularly advantageous for drugs targeting the central nervous system, as the CF3 group can facilitate crossing the blood-brain barrier.[8]

The Trifluoromethyl Group as a Bioisostere

The trifluoromethyl group is frequently employed as a bioisostere for other chemical groups, most notably the methyl (-CH3) and chloro (-Cl) groups.[13] This strategy allows for the modification of a lead compound's properties while maintaining its overall shape and ability to bind to its biological target.

-

Versus Methyl Group: While sterically larger than a methyl group, the CF3 group's strong electron-withdrawing nature is a key differentiator.[5] Replacing a metabolically labile methyl group with a CF3 group can block oxidation and improve metabolic stability.[1][13]

-

Versus Chloro Group: The trifluoromethyl group is sterically similar to a chlorine atom.[4] This allows for its substitution to modulate electronic properties and lipophilicity without drastically altering the molecule's conformation.

In some cases, the CF3 group has also been shown to be a successful bioisosteric replacement for the aliphatic nitro group, leading to compounds with improved potency and metabolic stability.[14][15][16]

Impact on Binding Affinity and Biological Activity

The electronic and steric properties of the trifluoromethyl group can profoundly influence a drug's binding affinity to its target receptor.[8] Its electron-withdrawing nature can alter the charge distribution of a molecule, potentially leading to stronger hydrogen bonds or other electrostatic interactions with the target protein.[5] The increased lipophilicity can also enhance hydrophobic interactions within the binding pocket. These combined effects can result in more potent and selective drugs with fewer off-target side effects.[4][8] A review of FDA-approved drugs over the last 20 years highlights the prevalence and importance of the trifluoromethyl group in successful therapeutic agents.[17][18][19]

Synthetic Methodologies for Trifluoromethylation

The introduction of the trifluoromethyl group into a molecule is a significant synthetic challenge that has been the focus of extensive research.[3][20] A variety of reagents and methods have been developed to achieve this transformation.

Common Trifluoromethylating Reagents:

-

Trifluoromethyltrimethylsilane (Ruppert's Reagent): A widely used nucleophilic trifluoromethylating agent.[13]

-

Sodium Trifluoromethanesulfinate (Langlois' Reagent): Used for radical trifluoromethylation reactions.[17]

-

Umemoto's Reagents: Electrophilic trifluoromethylating agents.

-

Togni's Reagents: Hypervalent iodine compounds used for electrophilic trifluoromethylation.

Key Synthetic Strategies:

-

Aromatic Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a common method for introducing the CF3 group onto aromatic rings.[17]

-

Radical Trifluoromethylation: This approach is effective for a wide range of substrates.[17]

-

Nucleophilic and Electrophilic Trifluoromethylation: These methods involve the use of specialized reagents to add the CF3 group to carbonyls, imines, and other electrophilic or nucleophilic centers.[17]

The development of new and more efficient methods for trifluoromethylation continues to be an active area of research, aiming to provide medicinal chemists with more versatile tools for drug design.[3][20]

Visualization of Key Concepts

Logical Flow of Trifluoromethylation in Drug Design

Caption: Strategic incorporation of a CF3 group to optimize a lead compound.

Experimental Workflow for Microsomal Stability Assay

Caption: Workflow for determining in vitro metabolic stability.

Conclusion

The trifluoromethyl group has solidified its position as a "privileged" motif in medicinal chemistry. Its profound and generally predictable effects on metabolic stability, lipophilicity, and electronic properties provide drug discovery scientists with a powerful tool to address common challenges in lead optimization. A thorough understanding of the multifaceted roles of the CF3 group, coupled with robust synthetic methodologies, is essential for the continued development of novel and effective therapeutics. As our comprehension of its subtle influences on molecular interactions and biological systems deepens, the strategic application of trifluoromethylation will undoubtedly continue to drive innovation in the pharmaceutical sciences.

References

- Trifluoromethyl group - Wikipedia. (n.d.).

- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (n.d.). PubMed.

-

Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6683. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

-

Tseng, C.-C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall’Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5146–5152. [Link]

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (n.d.). BenchChem.

- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. (n.d.). BenchChem.

- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (n.d.). Semantic Scholar.

- An easier way to synthesize new drug candidates. (2010, June 25). MIT News.

- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025, December 21). NINGBO INNO PHARMCHEM CO.,LTD.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 3). ACS Publications.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.

- Structures and names of trifluromethyl group containing FDA-approved drugs. (n.d.). ResearchGate.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 3). ACS Publications.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). ResearchGate.

- Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. (2026, January 2). NINGBO INNO PHARMCHEM CO.,LTD.

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018, November 9). ACS Publications.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.

- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (n.d.). ResearchGate.

-

Cheung, C. W., Wang, X.-T., & Kwong, F. Y. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications, 61(69), 9483–9500. [Link]

- Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. (n.d.). CHIMIA.

- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019, May 27). ACS Publications.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PubMed Central.

- What is the effect of the CF3 group present in p-fluoromethyl benzoic acid? (2020, November 14). Quora.

- Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PubMed Central.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate.

- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018, July 8). ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 14. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. scienceopen.com [scienceopen.com]

- 19. researchgate.net [researchgate.net]

- 20. An easier way to synthesize new drug candidates | MIT News | Massachusetts Institute of Technology [news.mit.edu]

The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide

Foreword: The Small Atom with a Mighty Impact

In the intricate world of medicinal chemistry, the quest for the ideal drug candidate is a journey of molecular refinement. Among the elemental tools at our disposal, none have arguably had a more profound and transformative impact in recent decades than fluorine.[1][2][3][4][5] This diminutive halogen, the most electronegative of all elements, wields a surprising degree of influence over the physicochemical and pharmacological properties of a molecule.[1][6][7][8][9] Its strategic incorporation is not merely a matter of substitution but a nuanced art and science that can elevate a promising compound to a clinical success.

This guide is intended for researchers, scientists, and drug development professionals who seek a deeper, more practical understanding of how to leverage the unique attributes of fluorine. We will move beyond a superficial overview to explore the core principles, strategic considerations, and practical methodologies that underpin the successful application of fluorine in drug discovery. Our journey will be grounded in scientific integrity, drawing upon established principles and real-world case studies to illuminate the path from rational design to tangible results.

I. The Fundamental Physicochemical Influence of Fluorine

The outsized role of fluorine in drug discovery stems from a unique combination of its intrinsic properties. Understanding these is paramount to predicting and harnessing its effects.

A. The Power of Electronegativity and the Carbon-Fluorine Bond

Fluorine's defining characteristic is its exceptional electronegativity (Pauling scale value of 3.98).[1][9] When bonded to carbon, it creates a highly polarized and exceptionally strong covalent bond (C-F bond energy is ~485 kJ/mol for sp³ C).[7][10] This fundamental property has several critical downstream consequences for a drug molecule:

-

Inductive Effect and pKa Modulation: The strong electron-withdrawing nature of fluorine exerts a powerful inductive effect (-I effect) on neighboring atoms.[1][11] This can significantly lower the pKa of nearby basic functional groups, such as amines, making them less basic.[1][10][12][13] This modulation of ionization state at physiological pH can have profound effects on a drug's solubility, membrane permeability, and interactions with its biological target.[7][10] For instance, reducing the basicity of an amine can decrease unwanted interactions with acidic phospholipids in cell membranes, thereby improving oral bioavailability.[6]

-

Metabolic Stability: The strength of the C-F bond is a cornerstone of fluorine's utility in enhancing metabolic stability.[5][6][7][14][15] Sites on a drug molecule that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, such as benzylic C-H bonds, can be effectively "shielded" by replacing hydrogen with fluorine.[1][10][16] The high energy required to break the C-F bond makes it a poor substrate for many metabolic enzymes, thus prolonging the drug's half-life in the body.[14][15]

B. Steric and Conformational Effects

Despite its powerful electronic influence, fluorine is only slightly larger than a hydrogen atom (van der Waals radii of 1.47 Å for F vs. 1.20 Å for H).[6][7][10][11] This allows for the isosteric replacement of hydrogen with fluorine without introducing significant steric bulk.[11] However, this seemingly minor size difference, coupled with fluorine's electronic properties, can lead to significant conformational effects:

-

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule.[1][10] For example, the gauche effect, where polar bonds tend to adopt a gauche conformation, can be exploited to stabilize a specific bioactive conformation of a drug molecule, thereby enhancing its binding affinity for the target protein.[10]

-

Bioisosteric Replacement: Fluorine and fluorinated groups can serve as effective bioisosteres for other atoms and functional groups.[11][17][18][19] For instance, a trifluoromethyl (CF3) group can mimic a methyl group in terms of size but possesses vastly different electronic properties. This allows for the exploration of electronic effects on binding affinity without significantly altering the molecule's shape.

II. Optimizing Pharmacokinetics and Pharmacodynamics with Fluorine

The judicious placement of fluorine can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.

A. Enhancing Metabolic Stability: A Deeper Dive

As previously mentioned, blocking sites of metabolism is a primary application of fluorine.[1][10][16] Let's consider a practical experimental workflow to assess this.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To compare the metabolic stability of a parent compound (non-fluorinated) with its fluorinated analog.

Materials:

-

Test compounds (parent and fluorinated analog)

-

Pooled liver microsomes (human, rat, or other relevant species)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the NADPH regenerating system in phosphate buffer.

-

Pre-warm the liver microsome suspension and phosphate buffer to 37°C.

-

-

Incubation:

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Interpreting the Results: A longer in vitro half-life for the fluorinated analog compared to the parent compound provides strong evidence of enhanced metabolic stability.

Logical Relationship: Impact of Fluorine on Metabolic Stability

Caption: Fluorine substitution at a metabolic soft spot hinders CYP450-mediated oxidation.

B. Modulating Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity (logP) is complex and context-dependent.[1] A single fluorine atom can slightly increase lipophilicity, while a trifluoromethyl group can have a more pronounced effect.[10] This modulation of lipophilicity can be used to fine-tune a drug's ability to cross cell membranes.[1][2][6][7][20]

| Property | Non-Fluorinated Analog | Fluorinated Analog | Rationale for Change |

| logP | Varies | Generally increased with single F, more so with CF3.[10] | The hydrophobic nature of the C-F bond.[4] |

| Membrane Permeability | Varies | Can be enhanced.[1][2][6][7] | Increased lipophilicity can improve passive diffusion across lipid bilayers. |

| Aqueous Solubility | Varies | May decrease with increased lipophilicity.[1] | A trade-off that needs to be carefully balanced. |

C. Enhancing Binding Affinity

Fluorine can participate in various non-covalent interactions within a protein's binding pocket, leading to enhanced binding affinity.[6][21] These interactions include:

-

Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.[10]

-

Dipole-Dipole Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions with polar residues in the binding site.[10]

-

Orthogonal Multipolar Interactions: Interactions between the C-F bond and carbonyl groups (C-F···C=O) can be particularly favorable for binding.

III. Strategic Incorporation of Fluorine: Synthetic Methodologies

The ability to introduce fluorine into a molecule, particularly at a late stage of the synthesis, is crucial for efficient drug discovery.[1][22] Modern synthetic methods have made this more accessible.

A. Key Fluorination Strategies

-

Nucleophilic Fluorination: This involves the use of fluoride salts (e.g., KF, CsF) or other nucleophilic fluorine sources to displace a leaving group.

-

Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) are used to deliver an electrophilic fluorine atom to electron-rich substrates.[22]

-

Deoxyfluorination: This method replaces a hydroxyl group with fluorine using reagents like diethylaminosulfur trifluoride (DAST).[23]

-

Late-Stage Fluorination: The development of methods to introduce fluorine into complex molecules at a late stage of the synthesis is a major focus, as it allows for the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies.[22][24]

IV. Advanced Analytical Techniques: ¹⁹F NMR in Drug Discovery

The unique nuclear magnetic resonance properties of the ¹⁹F nucleus make it an invaluable tool in drug discovery.[25][26][27][28][29][30]

A. Principles of ¹⁹F NMR

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR experiments.[26]

-

Wide Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, resulting in a wide chemical shift range that minimizes signal overlap.[25][27]

-

No Background Signal: Fluorine is essentially absent from biological systems, meaning there is no background signal in ¹⁹F NMR experiments with biological samples.[25][28]

B. Applications in Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is a powerful technique for fragment-based screening, where small, low-affinity "fragments" are screened for binding to a protein target.[25][26][28][29]

Experimental Workflow: ¹⁹F NMR-Based Fragment Screening

Caption: A typical workflow for identifying protein-binding fragments using ¹⁹F NMR.

V. Case Studies: Fluorine in Action

The successful application of fluorine is evident in numerous approved drugs across various therapeutic areas.[1][31][32][33]

-

Fluoxetine (Prozac): The trifluoromethyl group in this selective serotonin reuptake inhibitor (SSRI) is crucial for its activity and metabolic stability.[1]

-

Atorvastatin (Lipitor): A fluorine atom on one of the phenyl rings enhances the binding affinity of this blockbuster cholesterol-lowering drug.

-

Ciprofloxacin: The fluorine atom in this fluoroquinolone antibiotic is essential for its potent antibacterial activity.[6]

VI. Concluding Remarks and Future Perspectives

Fluorine has firmly established itself as a cornerstone of modern medicinal chemistry.[1] Its ability to fine-tune a wide array of molecular properties makes it an indispensable tool for overcoming the challenges of drug discovery. As our understanding of fluorine's subtle effects continues to grow, and as new synthetic methodologies emerge, we can expect to see even more innovative and life-saving fluorinated drugs in the future. The small atom with a mighty impact will undoubtedly continue to play a leading role in shaping the future of medicine.

References

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 5, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (2007). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

-

Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. Retrieved January 5, 2026, from [Link]

-

Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. (n.d.). Advances in Engineering. Retrieved January 5, 2026, from [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. Retrieved January 5, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved January 5, 2026, from [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved January 5, 2026, from [Link]

-

The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved January 5, 2026, from [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM. Retrieved January 5, 2026, from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Synthetic Fluorination Methodology. (n.d.). Altmaniacs. Retrieved January 5, 2026, from [Link]

-

Application of Bioisosteres in Drug Design. (2012). Retrieved January 5, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. Retrieved January 5, 2026, from [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (n.d.). RSC Chemical Biology (RSC Publishing). Retrieved January 5, 2026, from [Link]

-

Fluorination Methods for Drug Discovery and Development. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Fluorination methods in drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 5, 2026, from [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 5, 2026, from [Link]

-

19F-NMR in Target-based Drug Discovery. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

General Aspects of Organofluorine Compounds. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved January 5, 2026, from [Link]

-

Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

Fluorination methods for drug discovery and development. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

The role of fluorine in medicinal chemistry: Review Article. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Researchers Develop One-Step Fluorination for Drug-Like Molecules. (2025). Retrieved January 5, 2026, from [Link]

-

Biologically Active Organofluorine Compounds. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]

-

Case studies of fluorine in drug discovery. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Case studies of fluorine in drug discovery. (n.d.). OUCI. Retrieved January 5, 2026, from [Link]

-

Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 11. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 19. pubs.acs.org [pubs.acs.org]

- 20. advanceseng.com [advanceseng.com]

- 21. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 22. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. One-Step Fluorination Technique for Drug Molecules | Technology Networks [technologynetworks.com]

- 25. mdpi.com [mdpi.com]

- 26. scispace.com [scispace.com]